C-(1-TRITYL-1H-IMIDAZOL-4-YL)-METHYLAMINE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-tritylimidazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3/c24-16-22-17-26(18-25-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18H,16,24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNOXFPGBSGJIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955589 | |
| Record name | 1-[1-(Triphenylmethyl)-1H-imidazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340179-89-7 | |
| Record name | 1-[1-(Triphenylmethyl)-1H-imidazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Advanced Derivatization Strategies of C 1 Trityl 1h Imidazol 4 Yl Methylamine
Chemical Transformations Involving the Primary Amine Functionality
The primary amine group of C-(1-TRITYL-1H-IMIDAZOL-4-YL)-METHYLAMINE serves as a potent nucleophile, enabling a variety of derivatization strategies. These transformations are fundamental in peptide synthesis, medicinal chemistry, and materials science for introducing new functionalities and building molecular complexity.
Acylation Reactions and Formation of Amide Linkages
The formation of an amide bond is a cornerstone of organic synthesis, and the primary amine of the title compound readily undergoes acylation. This reaction involves the nucleophilic attack of the amine onto an activated carboxyl group, such as an acyl chloride, anhydride, or a carboxylic acid activated by a coupling agent. nih.govluxembourg-bio.com The use of coupling agents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or dicyclohexylcarbodiimide (DCC), often with additives like 1-hydroxybenzotriazole (HOBt), facilitates the reaction under mild conditions while minimizing side reactions. luxembourg-bio.com For instance, the coupling of N-protected amino acids or other carboxylic acids is a common strategy to elongate the molecule and introduce peptidic linkages. nih.gov
Table 1: Representative Acylation Reactions This table illustrates common acylating agents used to form amide bonds with a primary amine.
| Acylating Agent | Reagent Class | Product Type |
| Acetyl Chloride | Acyl Halide | N-Acetylated Amine |
| Acetic Anhydride | Acid Anhydride | N-Acetylated Amine |
| Benzoic Acid + HATU | Carboxylic Acid + Coupling Agent | N-Benzoylated Amine |
| Boc-Gly-OH + DCC/HOBt | N-Protected Amino Acid | Glycine-conjugated Amide |
Alkylation of the Amine Nitrogen and Quaternary Salt Formation
The nitrogen atom of the primary amine can be successively alkylated using alkylating agents like alkyl halides. This nucleophilic substitution reaction can lead to the formation of secondary, tertiary, and ultimately, quaternary ammonium salts. researchgate.net The degree of alkylation can be controlled by the stoichiometry of the alkylating agent and the reaction conditions. The formation of quaternary ammonium salts introduces a permanent positive charge, which can significantly alter the physicochemical properties of the molecule.
Table 2: Products of N-Alkylation This table shows the progressive alkylation of the primary amine leading to a quaternary ammonium salt.
| Step | Reactant | Product | Product Class |
| 1 | C-(1-Trityl...)-Methylamine + CH₃I | N-Methyl-C-(1-Trityl...)-Methylamine | Secondary Amine |
| 2 | Product of Step 1 + CH₃I | N,N-Dimethyl-C-(1-Trityl...)-Methylamine | Tertiary Amine |
| 3 | Product of Step 2 + CH₃I | N,N,N-Trimethyl-C-(1-Trityl...)-Methylammonium Iodide | Quaternary Ammonium Salt |
Synthesis of Urea and Guanidine Derivatives
The primary amine is a key precursor for the synthesis of urea and guanidine functionalities, which are prevalent in many biologically active molecules. nih.govmdpi.com
Urea Synthesis: Urea derivatives are commonly prepared through the reaction of the amine with an isocyanate (R-N=C=O). nih.gov This addition reaction is typically efficient and proceeds under mild conditions. An alternative, two-step approach involves reacting the amine with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), to form a reactive intermediate, which is then treated with a second amine to yield an unsymmetrical urea. nih.govorganic-chemistry.org
Guanidine Synthesis: The transformation of the amine into a guanidine group involves reaction with a guanylating agent. nih.gov A variety of such reagents exist, including S-methylisothiourea, N,N'-di-Boc-S-methylisothiourea, or pyrazole-1-carboxamidines. thieme-connect.deorganic-chemistry.org These reagents contain an electrophilic carbon atom that is readily attacked by the primary amine, followed by the elimination of a leaving group to form the guanidinium moiety. mdpi.comresearchgate.net
Table 3: Reagents for Urea and Guanidine Synthesis This table outlines common synthetic routes from a primary amine to urea and guanidine derivatives.
| Target Functional Group | Reagent | Reaction Type |
| Urea | Phenyl Isocyanate | Addition |
| Urea | Carbonyldiimidazole (CDI), then Aniline | Addition-Elimination |
| Guanidine | N,N′-Bis(tert-butoxycarbonyl)-S-methylisothiourea | Guanylation |
| Guanidine | 3,5-Dimethyl-1H-pyrazole-1-carboxamidine | Guanylation |
Reductive Alkylation Processes
Reductive alkylation, also known as reductive amination, is a powerful and widely used method for forming carbon-nitrogen bonds. wikipedia.orgnih.gov The process involves the reaction of the primary amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate. This intermediate is not isolated but is reduced in situ to the corresponding secondary or tertiary amine. organic-chemistry.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their selectivity and tolerance of acidic conditions required for imine formation. wikipedia.org Catalytic hydrogenation over a metal catalyst like palladium is another effective method. organic-chemistry.org
Table 4: Examples of Reductive Alkylation This table provides examples of carbonyl compounds and reducing agents used in the reductive alkylation of a primary amine.
| Carbonyl Compound | Reducing Agent | Product Class |
| Benzaldehyde | NaBH(OAc)₃ | N-Benzyl Secondary Amine |
| Acetone | NaBH₃CN | N-Isopropyl Secondary Amine |
| Cyclohexanone | H₂ / Pd-C | N-Cyclohexyl Secondary Amine |
Reactivity of the Imidazole (B134444) Nitrogen (N-1) and Trityl Group Dynamics
The N-1 position of the imidazole ring is protected by a bulky trityl (triphenylmethyl) group. This protecting group strategy is crucial for preventing unwanted side reactions at the imidazole nitrogen during transformations at the primary amine. The lability of this group under specific conditions is key to the molecule's utility as a synthetic intermediate.
N-Trityl De-protection Strategies (e.g., Acidic Conditions, Hydrogenation)
The trityl group is a classic acid-labile protecting group. total-synthesis.com Its removal is typically accomplished by treatment with protic acids, such as trifluoroacetic acid (TFA), formic acid, or aqueous hydrochloric acid. total-synthesis.comcommonorganicchemistry.com The mechanism of deprotection involves the protonation of one of the nitrogen atoms of the imidazole ring, which facilitates the cleavage of the C-N bond to release the highly stabilized trityl carbocation. total-synthesis.com To prevent this reactive cation from causing side reactions (e.g., alkylating other nucleophilic sites), a cation scavenger such as triisopropylsilane (iPr₃SiH), water, or 2-methyl-2-butene is often included in the reaction mixture. total-synthesis.comrsc.org The specific conditions for deprotection, including the choice of acid, its concentration, and the reaction time, can be tuned to achieve selective removal in the presence of other acid-sensitive groups. rsc.orgresearchgate.net While less common for the unsubstituted trityl group, catalytic hydrogenation can also be employed for deprotection in some contexts. researchgate.net
Table 5: Common Conditions for N-Trityl Deprotection This table summarizes various reagent systems for the removal of the N-trityl protecting group.
| Reagent System | Solvent | Scavenger | Typical Conditions |
| 95% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Water / Triisopropylsilane | Room Temperature, 1-2 hours |
| 80% Acetic Acid | Water | None | 50-80 °C, several hours |
| 97% Formic Acid | None | Water | Room Temperature, <1 hour total-synthesis.com |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Chloroform / Methanol | None | Room Temperature, <1 hour total-synthesis.com |
| H₂ / Pd(OH)₂ | Methanol | None | Room Temperature, atmospheric pressure |
Investigation of Potential N-Trityl Migrations in Cycloaddition Reactions
The trityl group, while an effective protecting group, is known to be labile under certain conditions, including thermal stress. In the context of cycloaddition reactions involving imidazole derivatives, the potential for N-to-N migration of the trityl group is a critical consideration that can influence reaction pathways and product distributions.
Research on analogous 1-trityl-4-vinyl-1H-imidazoles has demonstrated that thermal conditions can induce a Current time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.mdpi.com-migration of the trityl group from N-1 to N-3. This migration is often a key step in domino reaction sequences, such as those involving Diels-Alder reactions. The sterically driven nature of this migration suggests that the bulky trityl group seeks the less sterically hindered nitrogen atom, a process that can be in competition with or precede cycloaddition events.
While direct studies on this compound in cycloaddition reactions are not extensively documented, the principles observed in related systems are applicable. For instance, in a hypothetical Diels-Alder reaction where the aminomethyl group is modified to be part of a diene system, one could anticipate a similar thermal equilibrium between the N-1 and N-3 trityl isomers. The position of this equilibrium would likely be influenced by the specific dienophile and reaction conditions.
Table 1: Factors Influencing N-Trityl Migration in Imidazole Derivatives
| Factor | Description | Potential Impact on this compound |
| Temperature | Higher temperatures provide the activation energy for the Current time information in Indio-Palm Desert-Palm Springs Metropolitan Area, US.mdpi.com-sigmatropic shift of the trityl group. | Increased likelihood of N-1 to N-3 migration during thermally promoted cycloadditions. |
| Steric Hindrance | The bulky nature of the trityl group favors its location on the less sterically encumbered nitrogen atom. | The substituent at the C4 position will influence the steric environment of the adjacent nitrogens, thus affecting the equilibrium position of the trityl group. |
| Reaction Kinetics | The rate of cycloaddition versus the rate of trityl migration will determine the product distribution. | A rapid cycloaddition may "trap" the trityl group at the N-1 position, while a slower cycloaddition could allow for equilibration and reaction from the N-3 isomer. |
| Solvent Effects | The polarity of the solvent can influence the stability of the transition state for the migration. | Polar solvents may facilitate the migration by stabilizing any charge separation in the transition state. |
Functional Group Interconversions on the Imidazole Ring System
The this compound scaffold offers multiple sites for functional group interconversion, primarily centered on the aminomethyl substituent and the imidazole ring itself. The trityl group at the N-1 position plays a crucial role in directing these transformations.
The primary amine of the methylamine (B109427) moiety is a versatile handle for a variety of functional group interconversions. Standard transformations include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to afford more complex secondary or tertiary amines.
Conversion to Guanidines: Reaction with guanylating agents.
On the imidazole ring, the C-2, and C-5 positions are susceptible to electrophilic substitution. The bulky trityl group at N-1 sterically hinders the C-2 position, thereby directing electrophilic attack preferentially to the C-5 position. Common interconversions on the imidazole ring include:
Halogenation: Introduction of bromine or iodine at the C-5 position using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).
Nitration: Introduction of a nitro group at the C-5 position, which can subsequently be reduced to an amino group.
Formylation: Introduction of a formyl group at C-5 using Vilsmeier-Haack conditions.
Chemo- and Regioselectivity in Complex Derivatization Reactions
In molecules possessing multiple reactive sites, such as this compound, achieving chemo- and regioselectivity is paramount for synthetic efficiency. The inherent differences in the nucleophilicity and steric environment of the various functional groups can be exploited to control the outcome of derivatization reactions.
Chemoselectivity: The primary amine of the aminomethyl group is generally more nucleophilic than the imidazole ring nitrogens. This difference allows for selective reactions at the exocyclic amine under appropriate conditions. For example, acylation or alkylation can be directed to the aminomethyl group by using stoichiometric amounts of the electrophile at low temperatures, leaving the imidazole ring intact. Conversely, reactions targeting the imidazole ring, such as strong electrophilic substitution, may require harsher conditions that could also affect the aminomethyl group. Protection of the primary amine may be necessary in such cases.
Regioselectivity: As previously mentioned, the N-1 trityl group exerts a significant directing effect on electrophilic substitution on the imidazole ring. The steric bulk of the trityl group effectively shields the C-2 position, making the C-5 position the most favored site for electrophilic attack. This regiochemical outcome is a reliable feature in the derivatization of N-trityl imidazoles.
Table 2: Selective Derivatization of this compound
| Reaction Type | Reagent/Conditions | Expected Major Product | Selectivity |
| Acylation | Acetyl chloride (1 eq.), Et3N, CH2Cl2, 0 °C | N-((1-trityl-1H-imidazol-4-yl)methyl)acetamide | Chemoselective (amine over imidazole) |
| Alkylation | Methyl iodide (1 eq.), K2CO3, CH3CN | C-(1-trityl-1H-imidazol-4-yl)-N-methylmethanamine | Chemoselective (amine over imidazole) |
| Bromination | N-Bromosuccinimide (1 eq.), CCl4, reflux | C-(5-bromo-1-trityl-1H-imidazol-4-yl)methylamine | Regioselective (C-5 over C-2) |
| Nitration | HNO3/H2SO4 | C-(5-nitro-1-trityl-1H-imidazol-4-yl)methylamine | Regioselective (C-5 over C-2) |
Stereoselective Transformations Incorporating the Compound
While this compound is achiral, its derivatization can lead to the formation of chiral centers, making stereoselective transformations a key aspect of its advanced applications.
The aminomethyl group serves as a prochiral center. For instance, reductive amination with a prochiral ketone would generate a new stereocenter. The use of a chiral reducing agent could induce diastereoselectivity in this transformation. Similarly, the nitrogen of the aminomethyl group can become a stereocenter upon quaternization with four different substituents, although such chiral amines are often prone to rapid inversion.
Furthermore, the imidazole ring itself can be a component of a chiral ligand or catalyst. The introduction of a chiral substituent at the C-5 position, for example, could lead to a chiral imidazole derivative. While direct asymmetric C-H functionalization of the C-5 position of this specific compound is not well-documented, the principles of asymmetric catalysis could be applied. For instance, a directed metalation approach using a chiral base could potentially lead to enantioselective functionalization.
Another avenue for stereoselective transformations involves using the aminomethyl group to tether a chiral auxiliary. This auxiliary could then direct subsequent reactions on the imidazole ring or on other parts of the molecule in a stereoselective manner.
Table 3: Potential Stereoselective Transformations
| Transformation Type | Strategy | Potential Outcome |
| Asymmetric Reductive Amination | Reaction of the amine with a prochiral ketone followed by reduction with a chiral borohydride (B1222165) reagent. | Diastereoselective formation of a new chiral center. |
| Chiral Auxiliary-Directed Reaction | Acylation of the amine with a chiral carboxylic acid, followed by a reaction on the imidazole ring. | Diastereoselective functionalization of the imidazole ring. |
| Asymmetric C-H Functionalization | Directed metalation of the C-5 position with a chiral lithium amide base followed by quenching with an electrophile. | Enantioselective introduction of a substituent at the C-5 position. |
Applications As a Key Building Block in Complex Chemical Synthesis
Utility in the Construction of Diverse Heterocyclic Systems
The imidazole (B134444) moiety of C-(1-trityl-1H-imidazol-4-yl)-methylamine is a versatile precursor for the assembly of more complex heterocyclic structures, including fused bicyclic systems that are prevalent in medicinal chemistry.
The imidazole ring is structurally analogous to a portion of the purine (B94841) nucleus, making imidazole derivatives logical starting points for purine synthesis. Purines and fused pyrimidines are critical components of nucleic acids and are found in many chemotherapeutic agents. nih.gov The synthesis of these systems often involves the construction of a pyrimidine (B1678525) ring onto a pre-existing imidazole scaffold. For instance, reacting aminopyrazole-carboxamide with formamide (B127407) can yield pyrazolo[3,4-d]pyrimidines. nih.gov Similarly, multi-component reactions (MCRs) are widely employed to build the pyrimidine core, which can then be fused with other rings. nih.gov While direct synthesis from this compound is not extensively documented, the general strategy involves utilizing the amine functionality to build up the second ring. For example, 2-amino-4,5-diphenylfuran-3-carbonitrile can serve as a starting material for furo[3,2-e] nih.govchemicalbook.comsigmaaldrich.comtriazolo[4,3-c]pyrimidine derivatives. researchgate.net The development of novel 2,6,9-trisubstituted purine derivatives has been shown to yield compounds with potential antitumor activity. nih.gov
| Precursor Type | Target Heterocycle | Synthetic Strategy | Reference |
| Imidazole Derivative | Fused Pyrimidine | Ring annulation by constructing a pyrimidine ring onto the imidazole core. | nih.gov |
| Aminopyrazole | Pyrazolo[3,4-d]pyrimidine | Cyclocondensation with appropriate reagents. | nih.gov |
| 4,6-dichloro-5-nitropyrimidine | 6,8,9-trisubstituted purines | Multi-step synthesis involving nucleophilic substitution. | nih.gov |
The functional groups on the imidazole ring of precursors like this compound are instrumental in facilitating ring-closing metathesis and other cyclization reactions. These reactions are powerful tools for creating macrocycles and other complex ring systems. In the synthesis of impurities related to the drug olmesartan, an N-alkylated imidazole derivative serves as a key intermediate. semanticscholar.org This highlights the role of the substituted imidazole as a stable scaffold upon which further chemical modifications, including ring formations, can be performed.
Role in the Synthesis of Multi-functional Organic Molecules
The strategic importance of this compound is underscored by its role as a key intermediate in the synthesis of several classes of high-value, multi-functional organic molecules, particularly therapeutic agents.
Perhaps the most well-documented application of trityl-protected imidazole derivatives is in the synthesis of Angiotensin II Receptor Blockers (ARBs), commonly known as sartans. These drugs are widely used to treat hypertension. google.com The imidazole core is a central feature of several major sartan drugs, including losartan (B1675146) and olmesartan.
In a common synthetic route for Olmesartan , an imidazole core is N-alkylated with a biphenylmethyl bromide derivative. The trityl group protects the tetrazole ring during these steps. nih.govmdpi.com For instance, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate is condensed with a trityl-protected biphenyl (B1667301) derivative. nih.gov The trityl group is typically removed in the final step of the synthesis using an acid, such as aqueous acetic acid, to yield the final active pharmaceutical ingredient. nih.govsemanticscholar.org
Similarly, in the synthesis of Losartan , a key intermediate is 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde, which is coupled with a biphenyl intermediate. nih.gov The synthesis often involves the protection of the imidazole nitrogen to direct the alkylation reaction. researchgate.net The development of pyrimidin-4(3H)-one derivatives as losartan analogues has also been explored, demonstrating the versatility of heterocyclic cores in designing new AT1 antagonists. nih.gov The discovery of "bisartans," which are bis-alkylated imidazole derivatives, represents a new class of ARBs with potential applications beyond hypertension. nih.gov
| Sartan | Key Imidazole Intermediate | Key Synthetic Step | Reference |
| Olmesartan Medoxomil | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | N-alkylation with a trityl-protected biphenylmethyl derivative, followed by deprotection. | nih.govnih.gov |
| Losartan | 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde | Coupling with a biphenyl intermediate and subsequent tetrazole formation. | nih.govresearchgate.net |
| Fimasartan (BR-A-657) | Pyrimidin-4(3H)-one derivative | Synthesis of a losartan analogue with a modified heterocyclic core. | nih.gov |
Histamine (B1213489), an imidazole-containing compound, acts on four different G protein-coupled receptors (H1-H4). semanticscholar.orgiarc.fr Consequently, molecules with an imidazole scaffold are extensively investigated as ligands for these receptors. This compound is a direct precursor to histamine analogues. The development of potent and selective histamine H3 receptor ligands often involves the synthesis of 1H-4-substituted imidazole compounds. nih.gov For example, conformationally restricted analogues, such as those incorporating a cyclopropane (B1198618) ring, have been synthesized to enhance affinity and selectivity for the H3 receptor. A new synthetic methodology has been developed to produce cis-2-(1H-imidazol-4-yl)-cyclopropane carboxylic acids, which are valuable intermediates for novel H3 receptor agents. nih.gov These syntheses underscore the importance of the imidazol-4-yl-methylamine framework as a foundational element for these targeted ligands.
The imidazole heterocycle is a privileged structure in the design of enzyme inhibitors due to its ability to participate in hydrogen bonding and coordinate with metal ions in active sites. While the direct use of this compound is not explicitly detailed in all cases, structurally related imidazole building blocks are crucial. For example, novel imidazo[1,5-a]pyridine-based compounds have been identified as inhibitors of insulin-regulated aminopeptidase (B13392206) (IRAP), an enzyme linked to cognitive function. nih.gov The synthesis of these inhibitors highlights the modular nature of using heterocyclic building blocks to explore structure-activity relationships. The development of such modulators often relies on a library of functionalized heterocyclic starting materials, for which this compound is a prime candidate.
Components for Diels-Alder Cycloadditions
The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, involves the reaction of a conjugated diene with a dienophile. nih.gov While this compound itself is not a diene, it serves as an excellent scaffold for the synthesis of derivatives that can participate in these cycloadditions. Specifically, the methylamine (B109427) group can be chemically modified to introduce a vinyl group at the 4-position of the imidazole ring, creating a 1-trityl-4-vinyl-1H-imidazole system.
Research has shown that such 1-trityl-4-vinyl-1H-imidazoles can undergo thermal Diels-Alder reactions, leading to the formation of complex, architecturally rich molecules. nih.gov In these reactions, the vinyl-imidazole derivative can act as the diene component. A fascinating aspect of this chemistry is the occurrence of thermally induced, sterically driven 1,3-trityl migrations from one nitrogen of the imidazole ring to the other. nih.govresearchgate.net This migration is a critical step in domino reaction sequences that can include the initial Diels-Alder cycloaddition followed by subsequent rearrangements or further reactions. nih.gov This reactivity allows for the construction of intricate heterocyclic systems from a relatively simple precursor.
| Reaction | Role of Imidazole Derivative | Key Transformation | Relevant Research Finding |
| Diels-Alder Cycloaddition | Diene (as a 4-vinyl-1H-imidazole) | Formation of a new six-membered ring | Used in domino sequences to build complex molecules. nih.gov |
| Thermal Rearrangement | Substrate for Migration | 1,3-Trityl migration between imidazole nitrogens | Sterically driven process under thermal conditions. nih.govresearchgate.net |
Integration into Advanced Coupling and Linkage Methodologies
The primary amine functionality of this compound is a key handle for its integration into powerful coupling reactions, enabling the linkage of the imidazole core to other molecules or scaffolds.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications (as a precursor to suitable linkers)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," provides a highly efficient and reliable method for covalently linking molecular fragments. rsc.orgsigmaaldrich.com This reaction forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. rsc.org this compound is an ideal precursor for synthesizing both the azide and alkyne components required for CuAAC.
The primary amine can be readily converted into an azide group through diazotization followed by substitution. Alternatively, it can be acylated with a carboxylic acid containing a terminal alkyne, or alkylated with an alkyne-bearing electrophile, to install the necessary alkyne functionality. Once functionalized, the resulting trityl-imidazole derivative can be "clicked" onto a complementary molecule (e.g., a peptide, polymer, or another small molecule) bearing the corresponding alkyne or azide. medchemexpress.comrsc.org This strategy is widely used in medicinal chemistry and materials science to create complex conjugates and PROTAC linkers. rsc.orgmedchemexpress.comnih.gov The resulting 1,4-disubstituted triazole serves as a stable and robust linker. nih.govnih.gov
| Precursor Modification | Target Functionality | Typical Reagents | Application |
| Diazotization & Substitution | Azide | NaNO₂, HCl; then NaN₃ | Preparation for CuAAC with an alkyne-containing molecule. nih.gov |
| Acylation/Alkylation | Alkyne | Propargynoic acid, EDC; or Propargyl bromide | Preparation for CuAAC with an azide-containing molecule. researchgate.net |
Multi-Component Reactions (MCRs) for Enhanced Synthetic Efficiency
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. researchgate.net The Ugi four-component reaction (U-4CR) is a prominent MCR that combines a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to rapidly generate complex α-acylamino carboxamides, which are often peptide-like structures. researchgate.netnih.gov
This compound is an excellent substrate for the Ugi reaction, serving as the primary amine component. nih.gov By combining it with three other diverse inputs, a vast library of complex molecules can be generated with high efficiency. The reaction proceeds through the formation of an imine between the amine and the carbonyl compound, which is then attacked by the isocyanide and the carboxylate in a concerted or stepwise manner. researchgate.net The use of the title compound in an Ugi reaction directly incorporates the trityl-protected histidylmethyl moiety into a larger, drug-like scaffold, demonstrating the power of MCRs in pharmaceutical discovery. nih.govorganic-chemistry.org
| Ugi Reaction Component | Example | Role in Reaction | Resulting Structure |
| Primary Amine | This compound | Forms initial imine with carbonyl component. researchgate.net | Incorporates the imidazole-methylamine scaffold. |
| Carbonyl Compound | Isobutyraldehyde | Provides the α-carbon of the new amino acid residue. | Part of the peptide-like backbone. |
| Carboxylic Acid | Acetic Acid | Acylates the intermediate α-amino nitrile. | Forms an N-acyl group. |
| Isocyanide | tert-Butyl isocyanide | Inserts a carbon atom and forms the final amide. organic-chemistry.org | Forms the C-terminal amide functionality. |
Protective Group Chemistry in Action: Modulating Reactivity with the Trityl Moiety
The trityl (triphenylmethyl, Tr) group attached to the imidazole nitrogen is not merely a passenger but plays a crucial role in the synthetic utility of the molecule. It functions as a protecting group, a chemical modification used to temporarily block a reactive site to prevent unwanted side reactions. tcichemicals.com
The trityl group is exceptionally bulky, which offers steric hindrance that can direct reagents to other, less hindered positions on the molecule. tcichemicals.comacgpubs.org It is known for its stability under a range of conditions, including basic, oxidative, and reductive environments, making it compatible with many synthetic transformations. tcichemicals.comorganic-chemistry.org
Crucially, the trityl group is labile under acidic conditions. acgpubs.orgglenresearch.com This allows for its selective removal, or deprotection, at a desired stage of the synthesis to unmask the N-H of the imidazole ring. This is often achieved with mild acid treatment, such as aqueous acetic acid. glenresearch.com The ability to selectively protect and deprotect the imidazole nitrogen is fundamental to multi-step syntheses involving histidine-like fragments, allowing chemists to precisely control the reactivity of the molecule throughout a synthetic sequence. glenresearch.comnih.gov
| Attribute | Description | Conditions | Reference |
| Protection | Masks the N-H of the imidazole ring. | Reaction with trityl chloride. | acgpubs.org |
| Stability | Stable to bases, nucleophiles, oxidizing, and reducing agents. | e.g., NEt₃, t-BuOK | tcichemicals.comorganic-chemistry.org |
| Deprotection | Cleavage of the Trityl-Nitrogen bond. | Mild acidic conditions (e.g., aqueous acetic acid). | glenresearch.com |
| Function | Steric bulk directs reactivity; enables sequential reactions. | N/A | tcichemicals.com |
Spectroscopic Characterization and Mechanistic Investigations of C 1 Trityl 1h Imidazol 4 Yl Methylamine and Its Derivatives
Advanced Spectroscopic Elucidation of Molecular Structures
A combination of spectroscopic methods is indispensable for the unambiguous structural confirmation of C-(1-TRITYL-1H-IMIDAZOL-4-YL)-METHYLAMINE. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive molecular portrait.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment
High-resolution NMR spectroscopy is the cornerstone for determining the connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, are critical for assigning the specific resonances to the correct protons and carbons in the trityl, imidazole (B134444), and methylamine (B109427) moieties.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the trityl group, the imidazole ring protons, and the aliphatic protons of the methylamine group. The fifteen protons of the three phenyl rings of the trityl group typically appear as a complex multiplet in the aromatic region (δ 7.0–7.5 ppm). The two protons on the imidazole ring would present as singlets, with their exact chemical shifts influenced by the substitution pattern. For instance, in a related compound, 1-(triphenylmethyl)imidazole, the imidazole protons are observed, while in other imidazole derivatives, the C2-H and C5-H protons can be seen at distinct chemical shifts. rsc.org The methylene (B1212753) (-CH₂-) and amine (-NH₂) protons of the methylamine group would be found in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms. The spectrum would be characterized by signals for the quaternary carbon of the trityl group, the aromatic carbons of the phenyl rings, the carbons of the imidazole ring, and the methylene carbon of the methylamine group. The large number of phenyl carbons would result in several closely spaced signals in the aromatic region (approximately 120-145 ppm).
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Trityl Phenyl Protons | 7.0 - 7.5 (m) | 127 - 145 |
| Imidazole H-2 | ~7.6 (s) | ~138 |
| Imidazole H-5 | ~6.9 (s) | ~118 |
| Methylene (-CH₂-) | ~3.8 (s) | ~35-45 |
| Amine (-NH₂) | Variable (broad s) | - |
| Trityl Quaternary Carbon | - | ~75 |
Note: These are predicted values based on analogous structures. Actual values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS is crucial for confirming the molecular weight and for gaining insights into the molecule's stability and fragmentation patterns under ionization. The nominal molecular weight of the compound is approximately 353.47 g/mol .
High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition and confirming the molecular formula (C₂₃H₂₃N₃).
The fragmentation of this compound in the mass spectrometer is expected to be dominated by the cleavage of the highly stable trityl cation ([C(C₆H₅)₃]⁺), which has a mass-to-charge ratio (m/z) of 243. This is a characteristic fragmentation for trityl-containing compounds. nih.gov Other fragments would correspond to the imidazol-4-yl-methylamine moiety and further breakdown products.
Interactive Data Table: Expected Mass Spectrometry Fragments
| Fragment Ion | Proposed Structure | Expected m/z |
| [M+H]⁺ | C₂₃H₂₄N₃⁺ | 354 |
| [C(C₆H₅)₃]⁺ | Trityl cation | 243 |
| [M - C(C₆H₅)₃]⁺ | Imidazol-4-yl-methylamine cation | 111 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the presence of specific functional groups.
In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the amine and aromatic groups.
N-H stretching: The amine group would exhibit stretching vibrations in the region of 3300-3500 cm⁻¹. A primary amine (-NH₂) would typically show two bands in this region.
C-H stretching: Aromatic C-H stretches from the trityl and imidazole groups would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group would be observed just below 3000 cm⁻¹.
C=C and C=N stretching: Aromatic ring stretching vibrations for both the phenyl and imidazole rings would be found in the 1450-1600 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the carbon backbone, which are often weak in the IR spectrum.
X-ray Crystallography for Solid-State Structural Determination of Derivatives
While obtaining suitable crystals of the primary amine itself can be challenging, X-ray crystallography of its derivatives is a powerful method for unequivocally determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and conformational details. Studies on related trityl-imidazole derivatives have been successfully conducted, revealing the spatial orientation of the bulky trityl group relative to the imidazole ring. researchgate.net Such an analysis for a derivative of this compound would confirm the connectivity established by NMR and provide invaluable insight into intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Mechanistic Probes into Reaction Pathways
Understanding the mechanism of formation of this compound is crucial for optimizing its synthesis and for the rational design of related compounds.
Kinetic Studies and Reaction Rate Determinations
Kinetic studies are fundamental to understanding the reaction mechanisms involving this compound, providing quantitative insights into reaction velocities, the influence of reactant concentrations, temperature, and catalysts. The determination of reaction rates for the synthesis or subsequent transformations of this compound allows for the elucidation of the reaction order, rate constants, and activation energy, which are critical parameters for optimizing reaction conditions and understanding the underlying molecular events.
For instance, the formation of substituted imidazoles can be subject to kinetic analysis to determine the rate-determining step. In a hypothetical reaction where this compound is synthesized from 1-trityl-1H-imidazole-4-carbaldehyde and an amine source, the rate law could be determined by systematically varying the concentrations of the starting materials and monitoring the formation of the product over time, for example, using UV-Vis spectroscopy or HPLC. The reaction rate could be expressed by the general equation:
Rate = k[1-trityl-1H-imidazole-4-carbaldehyde]^m[Amine]^n
where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant.
A plausible set of experiments to determine these parameters is outlined in the table below. By monitoring the initial reaction rates under different concentration conditions, the values of m, n, and k can be derived.
Table 1: Hypothetical Kinetic Data for the Formation of this compound
| Experiment | [1-trityl-1H-imidazole-4-carbaldehyde] (mol/L) | [Amine] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁵ |
Furthermore, the effect of temperature on the reaction rate would be investigated by performing the reaction at various temperatures and applying the Arrhenius equation to calculate the activation energy (Ea). This provides a quantitative measure of the energy barrier that must be overcome for the reaction to occur. Such studies are crucial for scaling up the synthesis and ensuring efficient and controlled production.
Isotopic Labeling for Mechanistic Insight
Isotopic labeling is a powerful technique to trace the fate of specific atoms throughout a chemical reaction, providing definitive evidence for proposed mechanistic pathways. By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N), the position of the label in the product molecules can be determined using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org
In the context of this compound, isotopic labeling could be employed to elucidate the mechanism of its formation or its role in subsequent reactions. For example, in the synthesis from 1-trityl-1H-imidazole-4-carbaldehyde, the carbonyl carbon could be labeled with ¹³C. If the reaction proceeds through an imine intermediate followed by reduction, the ¹³C label would be expected to be found at the methylene carbon of the aminomethyl group in the final product. Observing the ¹³C-NMR spectrum of the product would confirm this.
Similarly, to investigate the source of the nitrogen atom in the aminomethyl group, a ¹⁵N-labeled amine could be used as a reactant. The incorporation of ¹⁵N into the final product, detectable by ¹⁵N-NMR or an increased molecular weight in the mass spectrum, would confirm the amine as the nitrogen source. A study on the synthesis of labeled 2-methylaminoimidazole demonstrated the feasibility of such approaches, where labeled precursors were used to introduce isotopes at specific positions. researchgate.net This allows for the selective labeling of various parts of the molecule to probe different aspects of a reaction mechanism. researchgate.net
Isotopic labeling is also invaluable for studying kinetic isotope effects (KIEs), where the rate of a reaction changes upon isotopic substitution at or near the reactive site. A significant KIE can indicate that the bond to the labeled atom is being broken or formed in the rate-determining step of the reaction.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for investigating the electronic structure and predicting the reactivity of molecules like this compound. DFT calculations can provide insights into molecular geometries, vibrational frequencies, and electronic properties that are often difficult to obtain experimentally. nih.gov By solving the Kohn-Sham equations, DFT can map the electron density to determine the ground-state energy of the molecule.
For this compound, DFT calculations can be used to predict key reactivity indicators. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly informative. The energy and distribution of the HOMO indicate regions of the molecule that are electron-rich and susceptible to electrophilic attack, while the LUMO highlights electron-deficient areas prone to nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. unipma.ac.idresearchgate.net
Table 2: Hypothetical DFT-Calculated Properties for this compound and a Derivative
| Property | This compound | Hypothetical Derivative (e.g., with an electron-withdrawing group) |
| HOMO Energy (eV) | -5.8 | -6.2 |
| LUMO Energy (eV) | -1.2 | -1.8 |
| HOMO-LUMO Gap (eV) | 4.6 | 4.4 |
| Dipole Moment (Debye) | 2.5 | 3.1 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT calculations provide static pictures of molecular properties, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and intermolecular interactions in various environments, such as in solution. tandfonline.comacs.org
For a flexible molecule like this compound, with its bulky trityl group and rotatable bonds, MD simulations are crucial for understanding its conformational preferences. The trityl group can adopt various orientations relative to the imidazole ring, which can significantly impact the molecule's accessibility and reactivity. MD simulations can identify the most stable conformers and the energy barriers between them.
Furthermore, these simulations can model how the molecule interacts with solvent molecules or other reactants. By simulating the system in a box of explicit solvent molecules, one can study the formation of hydrogen bonds between the aminomethyl group and the solvent, as well as other non-covalent interactions. This provides a more realistic picture of the molecule's behavior in a reaction medium. researchgate.net The stability of molecular complexes and the dynamics of binding processes can also be investigated using MD simulations. researchgate.net
Computational Design of Novel Derivatives and Reaction Pathways
Computational chemistry is a powerful tool not only for analyzing existing molecules but also for the rational design of novel derivatives with desired properties. nih.govmdpi.com By starting with the core structure of this compound, computational methods can be used to predict how structural modifications will affect its chemical and physical properties.
For example, if the goal is to enhance the nucleophilicity of the amine group, different substituents can be computationally added to the imidazole ring, and their effect on the electron density of the amine nitrogen can be calculated using DFT. This in silico screening allows for the prioritization of the most promising candidates for synthesis, saving significant time and resources. researchgate.netnih.gov
Computational methods can also be used to explore and design new reaction pathways. nih.gov By calculating the transition state energies and reaction profiles for different potential reactions, chemists can predict which pathways are most likely to be successful. This approach can guide the selection of reagents and reaction conditions to achieve a desired chemical transformation. For instance, the mechanism of N-tritylation of imidazoles can be computationally modeled to understand the role of catalysts and intermediates, potentially leading to the development of more efficient synthetic routes. researchgate.net
Future Research Directions and Emerging Paradigms
Development of More Sustainable and Greener Synthetic Routes
The synthesis of imidazole (B134444) derivatives has traditionally relied on methods that may not align with modern principles of green chemistry. Future research will likely focus on developing more sustainable pathways to C-(1-TRITYL-1H-IMIDAZOL-4-YL)-METHYLAMINE and related structures. Key areas of development include the use of environmentally benign solvents, energy-efficient reaction conditions, and recyclable catalysts. tandfonline.comresearchgate.net
Approaches such as microwave-assisted and ultrasound-irradiated syntheses have already shown promise for other imidazole compounds, offering benefits like reduced reaction times and improved yields. researchgate.net The application of these techniques to the synthesis of this specific compound could represent a significant step forward. Furthermore, one-pot, multi-component reactions, which reduce the need for intermediate purification steps and minimize waste, are an attractive strategy. asianpubs.org For the amine synthesis part, moving from traditional methods to catalytic reductive amination of carboxylic acids or biomass-derived platform molecules using hydrogen and ammonia presents a much greener alternative. rsc.orgdtu.dk
| Strategy | Description | Potential Advantage | Relevant Findings |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate chemical reactions. | Reduced reaction times, increased yields, lower energy consumption. | Effective for various imidazole syntheses. researchgate.net |
| Ultrasound Irradiation | Employing ultrasonic waves to enhance reaction rates and efficiency. | Improved mixing, reduced induction periods, milder conditions. | A recognized green tool in heterocyclic chemistry. bohrium.com |
| Solvent-Free Reactions | Conducting reactions without a solvent medium, often at elevated temperatures or in a ball mill. | Eliminates toxic solvent use, simplifies workup, reduces waste. | Demonstrated for one-pot synthesis of other imidazole derivatives. asianpubs.org |
| Ionic Liquid Catalysis | Using ionic liquids as recyclable catalysts and/or reaction media. | High catalytic activity, potential for catalyst reuse, environmentally friendly. | Successfully exploited for the development of a wide range of valuable imidazoles. tandfonline.com |
| Catalytic Reductive Amination | Direct conversion of carboxylic acids or aldehydes to amines using H2 and NH3 with a heterogeneous catalyst. | High atom economy, avoids stoichiometric reagents, produces water as the only byproduct. | A sustainable method for producing primary amines from renewable resources. rsc.orgchemistryviews.org |
Exploration of Novel Derivatization Chemistries at the Amine and Imidazole Sites
The primary amine and the imidazole ring are reactive sites ripe for novel derivatization. The primary amine can undergo a wide array of transformations, including acylation to form amides, alkylation to secondary and tertiary amines, and condensation with aldehydes or ketones to form Schiff bases. nih.gov These reactions open the door to a vast library of new compounds with potentially diverse properties.
The imidazole ring itself offers multiple avenues for functionalization. While the N-1 position is protected by the bulky trityl group, the N-3 nitrogen remains available for coordination with metal ions or further alkylation. uobasrah.edu.iq Additionally, C-H functionalization at the C-2 or C-5 positions of the imidazole ring, although potentially hindered by the trityl group, could be achieved using modern catalytic methods, allowing for the introduction of aryl, alkyl, or other functional groups. nih.gov
Applications in Supramolecular Chemistry and Nanomaterials Science
Imidazole and its derivatives are exceptional ligands in coordination and supramolecular chemistry due to the N-donor sites on the ring. researchgate.netrsc.org They are fundamental building blocks for metal-organic frameworks (MOFs) and other coordination polymers. rsc.org this compound could serve as a unique ligand where the imidazole nitrogen coordinates to a metal center, while the amine group could be used for post-synthetic modification or to introduce specific functionalities within the framework. The bulky trityl group can also play a crucial role, influencing the topology and pore environment of the resulting supramolecular structures. nih.gov
The trityl group itself has emerging applications in materials science. Its ability to form a stable cation and its fluorescent properties are being explored for use as sensors, molecular switches, and mass tags in nanotechnology and combinatorial chemistry. researchgate.netnih.govglenresearch.com Integrating the parent compound into polymers or onto surfaces could create novel nanomaterials with unique optical or electronic properties.
Design of Highly Efficient and Selective Catalytic Systems for Transformations Involving the Compound
The dual functionality of the imidazole ring and the primary amine allows for the design of novel bifunctional catalysts or ligands for asymmetric catalysis. The imidazole moiety can act as a nucleophilic catalyst or as part of a ligand scaffold, while the amine can be derivatized to introduce a chiral center or another coordinating group. youtube.com Ligands based on the 1H-imidazo[4,5-f] cam.ac.ukeuropa.euphenanthroline structure, for example, have shown promise in forming iridium and ruthenium complexes for applications in light-emitting electrochemical cells (LECs). mdpi.com By analogy, derivatives of this compound could be synthesized to create ligands that coordinate with transition metals, forming catalysts for a range of organic transformations, such as hydrogenations, cross-couplings, and C-H activation reactions.
Integration into Automated Synthesis and Flow Chemistry Platforms
Modern drug discovery and materials science demand the rapid synthesis of compound libraries. researchgate.net Automated synthesis platforms and continuous flow chemistry offer significant advantages over traditional batch processes in terms of speed, efficiency, safety, and scalability. merckmillipore.comnih.gov
The synthesis of this compound and its subsequent derivatization are well-suited for adaptation to these technologies. Flow chemistry, in particular, allows for precise control over reaction parameters like temperature and time, which can be crucial for managing exothermic reactions or unstable intermediates. researchgate.netsci-hub.se Integrating the synthesis into a multi-step continuous flow system could enable the on-demand production of the compound and its derivatives in high purity, accelerating research and development. nih.govnih.gov
High-Throughput Experimentation for Reaction Discovery and Optimization
High-throughput experimentation (HTE) is a powerful tool for accelerating the discovery and optimization of chemical reactions. researchgate.netnih.gov By running hundreds of reactions in parallel on a microscale, HTE allows for the rapid screening of catalysts, reagents, solvents, and reaction conditions. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
